Cas no 242797-13-3 (4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine)

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is a pyrazole-based organic compound featuring a substituted phenyl ring and an amino functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of the 3-methylphenyl and phenyl substituents enhances steric and electronic properties, making it useful for fine-tuning reactivity in heterocyclic synthesis. Its well-defined molecular framework allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes.
4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine structure
242797-13-3 structure
Product Name:4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
CAS No:242797-13-3
MF:C16H15N3
MW:249.310403108597
CID:3104610
PubChem ID:2764841
Update Time:2025-11-01

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-4-m-tolyl-2H-pyrazol-3-ylamine
    • 242797-13-3
    • Oprea1_638284
    • 1-Phenyl-4-(m-tolyl)-1H-pyrazol-5-amine
    • 4-(3-methylphenyl)-2-phenylpyrazol-3-amine
    • CHEMBL1476816
    • 10E-301S
    • CS-0336256
    • SMR000549434
    • HMS2871P06
    • MFCD00140219
    • 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
    • MLS001165526
    • 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
    • AKOS005074154
    • 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
    • MDL: MFCD00140219
    • Inchi: 1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-18-19(16(15)17)14-8-3-2-4-9-14/h2-11H,17H2,1H3
    • InChI Key: SXOAVNSQLUICEW-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C(=C(C=N1)C1C=CC=C(C)C=1)N

Computed Properties

  • Exact Mass: 249.126597491Da
  • Monoisotopic Mass: 249.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 425.7±33.0 °C at 760 mmHg
  • Flash Point: 339.8±31.5 °C

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine Security Information

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M171825-25mg
4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
242797-13-3
25mg
$ 230.00 2022-06-04
TRC
M171825-50mg
4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
242797-13-3
50mg
$ 380.00 2022-06-04
Chemenu
CM515519-1g
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide
242797-13-3 97%
1g
$940 2022-06-11
abcr
AB578378-500mg
4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine; .
242797-13-3
500mg
€678.60 2024-08-02
abcr
AB578378-1g
4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine; .
242797-13-3
1g
€1312.80 2024-08-02
A2B Chem LLC
AI69297-1mg
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
242797-13-3 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI69297-5mg
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
242797-13-3 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI69297-10mg
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
242797-13-3 >95%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI69297-500mg
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
242797-13-3 >95%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI69297-1g
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
242797-13-3 >95%
1g
$1295.00 2024-04-20

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:242797-13-3)4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
Order Number:A1226684
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:04
Price ($):853
Email:sales@amadischem.com

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine Related Literature

Additional information on 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine

Introduction to 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine (CAS No. 242797-13-3) and Its Emerging Applications in Chemical Biology

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine, identified by the chemical abstracts service number 242797-13-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its diverse pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of both phenyl and methyl substituents in its structure enhances its interactability with biological targets, making it a promising candidate for further investigation.

The molecular structure of 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine consists of a pyrazole core linked to two phenyl rings, one of which is substituted with a methyl group at the 3-position. This arrangement imparts specific steric and electronic characteristics that influence its binding affinity and selectivity towards biological receptors. The pyrazole ring itself is a key pharmacophore, known for its ability to modulate enzyme activity and receptor interactions through hydrogen bonding and hydrophobic interactions.

Recent advancements in computational chemistry have enabled more precise predictions of the binding modes of 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine with various biological targets. Molecular docking studies have suggested that this compound may interact with proteins involved in signal transduction pathways, potentially making it useful in the development of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The phenyl groups provide a favorable surface for binding to aromatic residues in protein targets, while the pyrazole ring can engage in hydrogen bonding with polar residues.

In vitro studies have begun to explore the pharmacological profile of 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine. Initial experiments have shown promising results in inhibiting the activity of certain kinases, which are enzymes overexpressed in many cancers. The compound's ability to disrupt kinase-substrate interactions could lead to the development of novel anticancer therapies. Additionally, its interaction with mitochondrial proteins has been investigated, suggesting potential applications in managing metabolic disorders.

The synthesis of 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine involves multi-step organic reactions, including condensation reactions to form the pyrazole core and subsequent functionalization with phenyl groups. Advances in synthetic methodologies have allowed for more efficient and scalable production of this compound, facilitating further research into its biological activities. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the phenyl substituents with high regioselectivity.

One of the most exciting areas of research involving 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is its potential as a scaffold for drug discovery. By modifying its structure, researchers can generate libraries of derivatives with tailored biological activities. For instance, replacing one of the phenyl rings with heterocyclic moieties could alter its binding properties and expand its therapeutic spectrum. Such modifications are being explored using combinatorial chemistry and high-throughput screening techniques.

The role of 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine in addressing neurological disorders has also been a focus of recent studies. Preclinical trials have indicated that derivatives of this compound may have neuroprotective effects by modulating neurotransmitter release and receptor activity. The ability to cross the blood-brain barrier is crucial for such applications, and ongoing research is aimed at optimizing the compound's pharmacokinetic properties.

Another emerging application is in the field of immunomodulation. Studies suggest that 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine can influence immune cell function by interacting with receptors on immune cells such as T-cells and macrophages. This has implications for developing treatments for autoimmune diseases and chronic inflammation conditions. The compound's ability to modulate immune responses without excessive toxicity makes it an attractive candidate for therapeutic development.

The environmental impact of synthesizing and using 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is also being considered. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For example, catalytic methods that use renewable resources are being explored as alternatives to traditional synthetic approaches.

In conclusion, 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-yamine (CAS No. 24279713) represents a fascinating compound with diverse potential applications in chemical biology and drug discovery. Its unique structural features make it a versatile scaffold for developing therapeutics targeting various diseases, including cancer, neurological disorders, and inflammatory conditions. As research continues to uncover new insights into its biological activities, this compound is poised to play a significant role in future medical advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:242797-13-3)4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
A1226684
Purity:99%
Quantity:1g
Price ($):853
Email